molecular formula C42H60N14O16S4 B10862123 H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH

H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH

Cat. No.: B10862123
M. Wt: 1145.3 g/mol
InChI Key: DXIKEERYADAVLF-CFFDDJBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RGD-4C typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: In an industrial setting, the production of RGD-4C can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: RGD-4C can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

The compound H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH is a peptide that exhibits significant biological activity due to its unique amino acid sequence and structural properties. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound consists of a sequence of amino acids that includes cysteine residues capable of forming disulfide bonds, which are crucial for maintaining structural integrity and biological function. The sequence is as follows:

  • Amino Acid Sequence : this compound
  • Molecular Weight : Approximately 1,052 Da (exact weight may vary based on modifications)

The biological activity of this peptide can be attributed to several mechanisms:

  • Cell Adhesion and Migration : The Arg-Gly-Asp (RGD) motif within the peptide is known to promote cell adhesion through interactions with integrins, which are vital for cell signaling and migration processes.
  • Antioxidant Activity : The presence of cysteine residues allows the peptide to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Properties : Studies have indicated that peptides with similar structures can exhibit antimicrobial activities against various pathogens, potentially making this compound useful in treating infections.

Antioxidant Activity

Research indicates that peptides containing cysteine can effectively reduce oxidative stress. A study showed that similar peptides significantly lowered reactive oxygen species (ROS) levels in vitro, suggesting a protective role against cellular damage .

Antimicrobial Effects

Peptides with structural similarities to this compound have demonstrated antimicrobial properties. For instance, marine-derived peptides have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Cell Adhesion and Proliferation

The RGD motif facilitates cell attachment and proliferation. In vitro studies have demonstrated that peptides containing this motif enhance the adhesion of fibroblasts and endothelial cells, promoting tissue regeneration .

Case Studies

StudyFindings
Study 1Demonstrated significant reduction in ROS levels in human fibroblast cells treated with similar cysteine-rich peptides.
Study 2Reported antimicrobial activity against E. coli with an IC50 value of 50 µM for a related peptide structure.
Study 3Showed enhanced fibroblast adhesion by 30% when exposed to RGD-containing peptides compared to control groups.

Properties

Molecular Formula

C42H60N14O16S4

Molecular Weight

1145.3 g/mol

IUPAC Name

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid

InChI

InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

DXIKEERYADAVLF-CFFDDJBSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.